molecular formula C18H16N2O2 B2516788 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole CAS No. 300569-46-4

2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole

Cat. No.: B2516788
CAS No.: 300569-46-4
M. Wt: 292.338
InChI Key: WTLVUEKKWVLCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is a heterocyclic compound that features an imidazoisoindole core with a 3,4-dimethoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This scaffold can then undergo further cyclization and functionalization to yield the desired imidazoisoindole structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole is unique due to its specific substitution pattern and the presence of both imidazo and isoindole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-21-16-8-7-12(9-17(16)22-2)15-11-20-10-13-5-3-4-6-14(13)18(20)19-15/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVUEKKWVLCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3CC4=CC=CC=C4C3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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